4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride
Description
4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a thiazole-based compound characterized by a central thiazole ring substituted at position 4 with a furan-3-yl group and at position 2 with a 4-(methylsulfonyl)phenylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(furan-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2.ClH/c1-21(17,18)12-4-2-11(3-5-12)15-14-16-13(9-20-14)10-6-7-19-8-10;/h2-9H,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIXKJHFNGFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Substitution with Furan and Phenyl Groups: The thiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the furan and phenyl groups.
Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted thiazoles.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
Antibacterial Properties
Thiazole derivatives, including 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, have shown significant antibacterial activity against various strains of bacteria. Research indicates that thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that thiazole derivatives exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiazole Derivatives
Antifungal Properties
The compound has also been evaluated for antifungal activity. Research indicates that thiazole derivatives can exhibit potent antifungal effects against pathogenic fungi such as Candida albicans and Aspergillus niger. The structure of the thiazole ring contributes significantly to its antifungal efficacy, suggesting that modifications to the thiazole moiety can enhance activity .
Table 2: Antifungal Activity of Thiazole Derivatives
Anticancer Activity
The anticancer potential of thiazole compounds has been widely studied, with promising results in various cancer cell lines. For example, derivatives of thiazole have shown significant cytotoxic effects against human lung adenocarcinoma cells and glioblastoma cells, with IC50 values indicating strong selectivity and potency . The presence of specific substituents on the thiazole ring appears to enhance its anticancer properties.
Table 3: Anticancer Activity of Thiazole Derivatives
Structure Activity Relationship (SAR) Studies
Understanding the structure activity relationship of thiazole derivatives is crucial for optimizing their biological activities. Research has shown that modifications at specific positions on the thiazole ring can significantly affect the compound's efficacy against bacteria and cancer cells. For instance, the introduction of electron-withdrawing groups has been linked to increased potency in anticancer assays .
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfonyl group can enhance its solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, highlighting substituent variations, synthesis methods, and spectral/biological properties:
Key Comparison Points
Furan-3-yl vs.
Synthetic Routes :
- Analogous compounds (e.g., 11a, 4b) are synthesized via cyclization (thiourea + ketone) or electrophilic substitution, whereas the target compound likely requires tailored sulfonylation steps for the methylsulfonyl group .
Anti-LSD1 activity in compound 4b highlights the therapeutic relevance of heterocyclic substituents, though furan’s role in such activity remains unexplored .
Spectral Characterization :
- IR spectra of related thiazoles (e.g., 11a) confirm C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) vibrations, consistent with tautomeric stability observed in triazole-thione analogs .
Biological Activity
4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a furan ring, a thiazole moiety, and a methylsulfonyl group, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activities of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride have been assessed across various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications in the thiazole structure can enhance activity against various pathogens. Specifically, the compound showed promising results against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .
2. Anticancer Properties
Thiazole compounds are recognized for their anticancer potential. In vitro studies have shown that certain thiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, compounds similar to 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride were evaluated for their ability to inhibit cell proliferation in cancer models, revealing IC₅₀ values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer activity.
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | HT29 (colon cancer) | 1.61 ± 1.92 |
| Compound B | A-431 (skin cancer) | 1.98 ± 1.22 |
| 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine HCl | Various | TBD |
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as IL-1 and TNF-alpha. These compounds have shown efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions . The mechanism involves the inhibition of specific kinases associated with inflammatory pathways.
Case Studies
Several case studies have explored the biological activities of related thiazole compounds:
- Antitumor Efficacy : A study on thiazole-based compounds revealed that specific substitutions on the thiazole ring significantly increased their antitumor activity against various cancer cell lines, suggesting that similar modifications could enhance the efficacy of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride .
- Antimicrobial Testing : In a comparative study, thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating that the incorporation of the furan ring improved antibacterial activity compared to other structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
